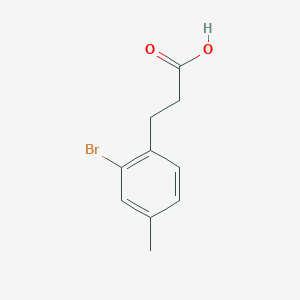

3-(2-Bromo-4-methylphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(2-bromo-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZNOKVYPIBZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis route for 3-(2-Bromo-4-methylphenyl)propanoic acid

An In-depth Technical Guide to the Synthesis of 3-(2-Bromo-4-methylphenyl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of robust and efficient synthetic routes for the preparation of this compound (CAS No: 829-57-2), a valuable building block in the development of novel pharmaceutical agents and advanced materials.[1][2][3] This document is intended for an audience of researchers, synthetic chemists, and drug development professionals. It delves into the mechanistic underpinnings, practical execution, and comparative analysis of two primary synthetic strategies: the modern palladium-catalyzed Heck reaction and the classic Friedel-Crafts acylation pathway. Each section includes detailed, step-by-step protocols, causality-driven explanations for experimental choices, and workflow visualizations to ensure reproducibility and scalability.

Introduction and Strategic Overview

This compound is a substituted aromatic carboxylic acid. The presence of the bromine atom and the carboxylic acid moiety on the same molecule makes it a versatile bifunctional intermediate. The bromine atom can be readily converted into a variety of other functional groups or used as a handle for cross-coupling reactions, while the propanoic acid side chain provides a point for amide bond formation or other derivatizations.

The synthesis of this target molecule requires the strategic formation of a carbon-carbon bond to append the propanoic acid side chain to the 2-bromo-4-methylphenyl scaffold. A high-level retrosynthetic analysis reveals several potential disconnections and corresponding synthetic strategies.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights three logical pathways:

-

Heck Reaction: Formation of the Cα-Cβ bond by coupling an aryl halide with an acrylate derivative.[4][5] This is a modern, powerful method known for its functional group tolerance.

-

Friedel-Crafts Acylation: Formation of the Cβ-Cγ bond by acylating an aromatic ring with succinic anhydride, followed by reduction. This is a classic, cost-effective, and often high-yielding approach.

-

Grignard-based Routes: Formation of the Cβ-Cγ bond using an organometallic nucleophile. This could involve the carboxylation of a Grignard reagent derived from 2-bromo-4-methylbenzyl bromide.[6][7][8]

This guide will provide a detailed exploration of the Heck Reaction and Friedel-Crafts Acylation routes, as they represent a robust modern and a classic, scalable approach, respectively.

Route A: Synthesis via Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][9] For this synthesis, we propose a two-step sequence: a Heck coupling of a suitable di-halogenated toluene derivative with an acrylate ester, followed by hydrogenation and saponification.

Principle and Rationale

The core of this route is the Pd(0)/Pd(II) catalytic cycle.[4][10] The reaction is initiated by the oxidative addition of the aryl halide (preferably an iodide for higher reactivity) to a Pd(0) species. The resulting Pd(II) complex then coordinates with the alkene (ethyl acrylate). Migratory insertion of the alkene into the aryl-palladium bond forms a new carbon-carbon bond. Finally, β-hydride elimination regenerates the alkene (now substituted) and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst.[10]

We select 1-bromo-2-iodo-4-methylbenzene as the starting material to ensure regioselective coupling at the more reactive C-I bond, leaving the C-Br bond intact for future modifications.

Experimental Protocol

Step 1: Heck Coupling of 1-Bromo-2-iodo-4-methylbenzene with Ethyl Acrylate

Caption: Experimental workflow for the Heck reaction step.

-

Reagents & Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-iodo-4-methylbenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

-

Solvent & Base: Add anhydrous acetonitrile as the solvent, followed by triethylamine (Et₃N, 2.0 eq) as the base.

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15 minutes.

-

Reactant Addition: Add ethyl acrylate (1.5 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-16 hours, monitoring by TLC or LC-MS until the starting aryl iodide is consumed.

-

Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the triethylammonium iodide salts and palladium black. Wash the pad with ethyl acetate.

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (E)-3-(2-bromo-4-methylphenyl)acrylate.

Step 2: Hydrogenation and Saponification

-

Hydrogenation: Dissolve the purified acrylate from Step 1 in ethanol or ethyl acetate in a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%). Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 6-8 hours.

-

Filtration: Once the reaction is complete (monitored by ¹H NMR), carefully filter the mixture through Celite to remove the Pd/C catalyst.

-

Saponification: Concentrate the filtrate. Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours.

-

Acidification & Extraction: Once the saponification is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 2 with 1M HCl. Extract the product with ethyl acetate (3x).

-

Final Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, this compound.

Data and Yield Expectations

| Parameter | Expected Value |

| Overall Yield | 65-75% over two steps |

| Appearance | White to off-white solid[1] |

| Molecular Formula | C₁₀H₁₁BrO₂[3] |

| Molecular Weight | 243.10 g/mol [3] |

| ¹H NMR (CDCl₃) | δ ~1.2 (s, 3H, CH₃), 2.7 (t, 2H, CH₂), 3.0 (t, 2H, CH₂), 7.0-7.4 (m, 3H, Ar-H), 11.5 (br s, 1H, COOH) |

| Purity (HPLC) | >97% |

Route B: Synthesis via Friedel-Crafts Acylation

This classic route involves the acylation of 3-bromotoluene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto group. This method is often favored for its low cost and scalability.

Principle and Rationale

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent (succinic anhydride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electrophilic acylium ion generated attacks the electron-rich aromatic ring. The methyl group on 3-bromotoluene is an ortho-, para-director, while the bromine is a deactivating but also ortho-, para-directing. The acylation is expected to occur predominantly at the position para to the methyl group and ortho to the bromine (C6 position) due to steric hindrance at the other ortho position. The subsequent reduction of the ketone to a methylene group completes the propanoic acid side chain.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 3-Bromotoluene

Sources

- 1. aablocks.com [aablocks.com]

- 2. parchem.com [parchem.com]

- 3. This compound | C10H11BrO2 | CID 53403897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. adichemistry.com [adichemistry.com]

- 8. youtube.com [youtube.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Bromo-4-methylphenyl)propanoic Acid

In the landscape of modern drug discovery, the adage "structure dictates function" is foundational. However, for a molecule to transition from a promising hit to a viable clinical candidate, its journey is governed by a complex interplay of physicochemical properties. These intrinsic characteristics—such as solubility, lipophilicity, and ionization state—determine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3][4] This guide provides a comprehensive technical overview of the key physicochemical properties of this compound, a compound of interest for medicinal chemists. By understanding these parameters, researchers can make informed decisions, anticipate potential development challenges, and strategically guide lead optimization efforts.[5]

Molecular Identity and Core Structural Features

A thorough analysis begins with the molecule's fundamental identity.

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₁BrO₂

-

CAS Number: 216445-56-8

-

Chemical Structure:

The structure reveals a phenylpropanoic acid scaffold, a common motif in medicinal chemistry. Key features include a carboxylic acid group, which is ionizable, and a substituted aromatic ring containing both a bromine atom and a methyl group. These substituents are critical in modulating the electronic and steric properties of the molecule, thereby influencing its interactions with biological targets and its overall physicochemical behavior.

Key Physicochemical Properties: A Quantitative Overview

The following properties are pivotal for predicting the "drug-likeness" and potential in vivo behavior of this compound. The data presented combines computationally predicted values from authoritative databases with empirically-derived expectations based on structural analogy.

| Property | Value (Computed/Predicted) | Implication in Drug Development | Data Source |

| Molecular Weight | 243.10 g/mol | Complies with Lipinski's Rule of 5 (<500), favoring good absorption. | [6] |

| Lipophilicity (XLogP3) | 2.7 | Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability. Favorable for oral absorption.[7] | [6] |

| Aqueous Solubility | Predicted to be low | Low intrinsic solubility is expected due to the aromatic ring and bromine. Experimental determination is crucial. | Structural Analogy |

| Acidity Constant (pKa) | ~4.5 - 5.0 | The carboxylic acid group will be >99% ionized (anionic) at physiological pH (7.4), significantly enhancing aqueous solubility in plasma and cytosol.[8] | [9] |

| Polar Surface Area (PSA) | 37.3 Ų | Well below the 140 Ų guideline, suggesting good potential for cell membrane permeability and oral bioavailability. | [6] |

| Hydrogen Bond Donors | 1 (from -COOH) | Complies with Lipinski's Rule of 5 (≤5). | [6] |

| Hydrogen Bond Acceptors | 2 (from =O and -OH) | Complies with Lipinski's Rule of 5 (≤10). | [6] |

In-Depth Analysis of Physicochemical Parameters

Lipophilicity: The Balance Between Permeability and Solubility

Lipophilicity, often expressed as logP (the partition coefficient between octanol and water), is a critical determinant of a drug's ADME properties.[10] For this compound, the computed XLogP3 value of 2.7 is promising.[6] This value falls within the optimal range for oral drugs, suggesting the molecule has sufficient lipophilicity to cross lipid-based cell membranes but is not so high as to cause problems with poor solubility or high plasma protein binding.[7]

However, as an ionizable carboxylic acid, the distribution coefficient (logD) is a more physiologically relevant parameter. LogD accounts for the partitioning of both the neutral and ionized species at a given pH.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. This compound | C10H11BrO2 | CID 53403897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 3-(2-Bromo-4-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Bromo-4-methylphenyl)propanoic acid (CAS No. 829-57-2), a key chemical intermediate. We will delve into its chemical and physical properties, synthesis methodologies, applications in medicinal chemistry, analytical techniques for its characterization, and essential safety and handling protocols. This document is designed to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Compound Profile

This compound is a substituted aromatic carboxylic acid. The presence of a bromine atom and a methyl group on the phenyl ring, combined with the propanoic acid side chain, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for creating more complex molecules, particularly in the development of novel pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2][3]

| Property | Value |

| CAS Number | 829-57-2 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid (form may vary) |

| Purity | Typically >95% |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the modification of a commercially available starting material, such as a substituted toluene. One plausible multi-step synthesis is outlined below.

Conceptual Synthetic Workflow

Caption: A potential synthetic pathway for this compound.

Detailed Step-by-Step Protocol

-

Formylation of 1-Bromo-3-methylbenzene: The synthesis can commence with the formylation of 1-bromo-3-methylbenzene. The Vilsmeier-Haack reaction is a suitable method, employing phosphoryl chloride and dimethylformamide (DMF) to introduce a formyl group onto the aromatic ring, yielding 2-bromo-4-methylbenzaldehyde. The reaction conditions must be carefully controlled to ensure regioselectivity.

-

Condensation to form the α,β-Unsaturated Acid: The resulting aldehyde can then undergo a condensation reaction, such as a Knoevenagel or Wittig reaction. For instance, a Knoevenagel condensation with malonic acid in the presence of a base like pyridine or piperidine would yield 3-(2-Bromo-4-methylphenyl)prop-2-enoic acid.

-

Reduction of the Alkene: The final step is the reduction of the carbon-carbon double bond in the α,β-unsaturated acid. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This selective reduction yields the target compound, this compound.

Applications in Drug Development and Medicinal Chemistry

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Ibuprofen, a widely known NSAID, is chemically 2-(4-isobutylphenyl)propionic acid.[4][5] The biological activity of these compounds often stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[4][5]

This compound serves as a valuable scaffold for developing new therapeutic agents. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce diverse substituents, allowing for the exploration of a wide chemical space. The carboxylic acid group can be converted to esters, amides, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.[4] These modifications can lead to compounds with a range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[4][5]

Mechanism of Action: COX Inhibition

Caption: Inhibition of prostaglandin synthesis by arylpropionic acid derivatives.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the compound. A reversed-phase method is commonly employed. |

| Gas Chromatography (GC) | Often used for impurity profiling, sometimes after derivatization to increase volatility.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure by analyzing the ¹H and ¹³C NMR spectra. |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern of the compound. |

Exemplary HPLC Protocol

This protocol is a representative method for the analysis of arylpropionic acids and may require optimization for this compound.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent like acetonitrile.[6]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 264 nm) is appropriate.[6][7]

-

Temperature: The column temperature can be maintained at an elevated level (e.g., 60-80°C) to improve peak shape and reduce analysis time.[6][7]

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.[7][8]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash hands thoroughly after handling.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11]

-

Storage: Store in a cool, dry, and well-ventilated place.[9][11] Keep the container tightly closed.[9][10] Store locked up.[10][11]

-

In case of Exposure:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[9] If skin irritation occurs, get medical advice/attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] If eye irritation persists, get medical advice/attention.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[9] Call a poison center or doctor if you feel unwell.[11]

-

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical compounds. Its well-defined structure and multiple reactive sites offer significant opportunities for creating diverse molecular architectures. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

AA Blocks. This compound. [Link]

-

ChemSigma. 3-(2-Bromo-4-methyl-phenyl)-propionic acid. [Link]

-

Thoreauchem. This compound-829-57-2. [Link]

-

Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

-

Eurofins. Analytical Method Summaries. [Link]

-

Klimes, J., et al. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Kumar, A., et al. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

- Google Patents. 2-(4-methylphenyl)propionic acid syntehsis method.

-

YouTube. Synthesis of propanoic acid- Dr. Tania CS. [Link]

-

Kumar, P., et al. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Hong, S., et al. Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]

-

National Center for Biotechnology Information. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

ResearchGate. 2-(3-Bromo-4-Ethylphenyl)-2-Methylpropanoic Acid. [Link]

-

Arctom. 3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid. [Link]

Sources

- 1. This compound | C10H11BrO2 | CID 53403897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. 829-57-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-(2-Bromo-4-methylphenyl)propanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Bromo-4-methylphenyl)propanoic acid, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide details the experimental methodologies, presents the spectral data, and offers a thorough interpretation to elucidate the molecular structure, providing a self-validating system of analytical evidence.

Introduction: The Structural Imperative

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this verification process, each providing a unique piece of the structural puzzle. For this compound (C₁₀H₁₁BrO₂; Molar Mass: 243.10 g/mol ), a molecule featuring an aromatic ring, a carboxylic acid, and a halogen substituent, a multi-faceted spectroscopic approach is essential. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining the causality behind the observed spectral features and how they collectively affirm the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and instrument setup. The following protocol ensures reproducible and reliable results.

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid strong solvent signals that may obscure analyte peaks. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 1H | Ar-H |

| ~7.1 | Doublet | 1H | Ar-H |

| ~7.0 | Singlet | 1H | Ar-H |

| ~3.0 | Triplet | 2H | -CH₂-Ar |

| ~2.7 | Triplet | 2H | -CH₂-COOH |

| ~2.3 | Singlet | 3H | -CH₃ |

Interpretation:

-

Carboxylic Acid Proton (~10-12 ppm): The downfield singlet is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (~7.0-7.4 ppm): The signals in this region are indicative of protons attached to the benzene ring.[1] The presence of three distinct signals with a total integration of 3H confirms the trisubstituted nature of the ring. The splitting patterns (doublets and a singlet) arise from spin-spin coupling with neighboring protons, and their specific chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.

-

Propanoic Acid Chain Protons (~2.7 and ~3.0 ppm): The two triplets correspond to the two methylene (-CH₂-) groups of the propanoic acid side chain. The triplet multiplicity is due to coupling with the adjacent methylene group (n+1 rule, where n=2). The methylene group attached to the aromatic ring is expected to be slightly more downfield due to the ring's magnetic anisotropy.

-

Methyl Protons (~2.3 ppm): The singlet integrating to 3H is characteristic of the methyl group attached to the aromatic ring. It is a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~139 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-C (quaternary) |

| ~35 | -CH₂-Ar |

| ~30 | -CH₂-COOH |

| ~20 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (~178 ppm): The most downfield signal corresponds to the carbonyl carbon of the carboxylic acid, which is significantly deshielded by the two oxygen atoms.

-

Aromatic Carbons (~125-139 ppm): The signals in this region are characteristic of the sp² hybridized carbons of the benzene ring.[1] The presence of six signals (three quaternary and three methine) is consistent with the substituted aromatic ring. The chemical shifts are influenced by the attached substituents (Br, CH₃, and the propanoic acid chain).

-

Aliphatic Carbons (~20-35 ppm): The two upfield signals correspond to the sp³ hybridized carbons of the propanoic acid chain and the methyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Modern IR spectroscopy is predominantly performed using Fourier Transform instruments, which offer higher sensitivity and speed compared to older dispersive instruments.

Protocol: FTIR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).[2]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Sample Spectrum: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1420, ~920 | O-H bend | Carboxylic Acid |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~820 | C-H out-of-plane bend | Aromatic (trisubstituted) |

| ~600 | C-Br stretch | Bromo-aromatic |

Interpretation:

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3]

-

C-H Stretches (3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).

-

C=O Stretch (~1710 cm⁻¹): A strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a carboxylic acid.[3]

-

Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These medium-intensity absorptions are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions, including C-O stretching and O-H bending of the carboxylic acid, as well as C-H bending vibrations. The C-Br stretch is expected at a lower frequency, around 600 cm⁻¹. The out-of-plane C-H bending of the substituted aromatic ring can provide information about the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.[4][5][6][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of 70 eV electrons. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.

-

Mass Analysis: Accelerate the positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Predicted Mass Spectrum

The mass spectrum will show a molecular ion peak and various fragment ion peaks. The presence of bromine is readily identifiable due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key Predicted Fragments:

-

Molecular Ion (M⁺•) at m/z 242/244: The molecular ion peak will appear as a pair of peaks with a 1:1 intensity ratio, separated by 2 m/z units, corresponding to the isotopes of bromine. This is a definitive indicator of the presence of one bromine atom.

-

[M - COOH]⁺ at m/z 197/199: Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for carboxylic acids.[8]

-

[M - Br]⁺ at m/z 163: Loss of the bromine radical.

-

Tropylium-type ion at m/z 104: Cleavage of the bond between the aromatic ring and the propanoic acid side chain can lead to the formation of a bromomethyl tropylium-like ion or related fragments. Benzylic cleavage is a favorable fragmentation pathway.

-

Other Fragments: Other significant fragments may arise from further fragmentation of these primary ions, such as the loss of ethene from the propanoic acid chain.

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The power of spectroscopic analysis lies in the synergy of these techniques. Each method provides complementary information that, when combined, builds a robust and self-validating structural assignment for this compound.

Figure 1: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides unequivocal evidence for the structure of this compound. The NMR spectra precisely map the proton and carbon framework, the IR spectrum confirms the presence of the key carboxylic acid and aromatic functional groups, and the mass spectrum establishes the molecular weight and the presence of bromine through its characteristic isotopic signature. This guide serves as a valuable resource for scientists, providing a detailed and authoritative account of the spectroscopic characterization of this important chemical entity.

References

-

Understanding Electron Ionization Processes for GC–MS. (2015). LCGC International. [Link]

-

Electron Ionization. (2022). Chemistry LibreTexts. [Link]

-

Principles of infrared spectroscopy. (2022). JASCO Global. [Link]

-

Electron ionization. (n.d.). Wikipedia. [Link]

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY. (n.d.). SlideShare. [Link]

-

Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis. (2024). Universal Lab Blog. [Link]

-

Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2014). Journal of the American Chemical Society. [Link]

-

Principles of FTIR Spectroscopy. (n.d.). Michigan State University Chemistry. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2023). Microbe Notes. [Link]

-

NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. (2013). Wiley. [Link]

-

Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Longdom Publishing. [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

NMR Prediction. (n.d.). ACD/Labs. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. [Link]

Sources

- 1. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. www1.udel.edu [www1.udel.edu]

Investigating the Biological Potential of 3-(2-Bromo-4-methylphenyl)propanoic Acid: A Strategic Research Framework

An In-Depth Technical Guide

Abstract

This guide outlines a comprehensive strategy for the systematic evaluation of 3-(2-Bromo-4-methylphenyl)propanoic acid, a novel compound with significant, yet unexplored, therapeutic potential. Based on a detailed analysis of its core structure—an arylpropanoic acid scaffold—we hypothesize primary activity as a non-steroidal anti-inflammatory drug (NSAID) via cyclooxygenase (COX) enzyme inhibition. Further potential as an antimicrobial and anticancer agent is also considered based on the activities of related chemical classes. We present a multi-phase research workflow, from initial in vitro screening to mechanism of action studies and preliminary safety profiling. This document provides researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols and the causal logic behind their selection, establishing a self-validating system for the rigorous assessment of this promising molecule.

Introduction and Rationale

This compound is an organic compound whose biological activity has not been characterized in published literature.[1] Its structure, however, belongs to the well-established class of arylpropanoic acid derivatives. This class is renowned for its therapeutic applications, most notably as Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[2][3] The canonical example of this class, Ibuprofen [2-(4-isobutylphenyl)propanoic acid], exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting prostaglandin biosynthesis.[4]

The core structure suggests a high probability of interaction with the cyclooxygenase (COX) enzymes. The presence of a bromine atom and a methyl group on the phenyl ring introduces unique electronic and steric properties that may modulate potency, selectivity (COX-1 vs. COX-2), and metabolic stability compared to existing NSAIDs. Studies on other bromo-substituted phenylpropanoic acids have shown that such modifications can maintain anti-inflammatory efficacy while potentially reducing side effects, such as gastric lesions.[5] Furthermore, the broader family of phenylpropanoids and their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects.[2][6] This guide, therefore, proposes a logical, structured, and rigorous pathway to systematically uncover and validate the biological activity of this high-potential compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[1] |

| Molecular Weight | 243.10 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Polar Surface Area | 37.3 Ų | PubChem[1] |

Hypothesis Generation from Structural Analogue Analysis

The investigative strategy is built upon hypotheses derived from the compound's structural features. The arylpropanoic acid backbone is the primary indicator of NSAID-like activity, while the specific substitutions guide the exploration of secondary activities and potential toxicities.

Caption: Logical relationships between structural features and hypothesized activities.

-

Primary Hypothesis: Anti-inflammatory Activity: The arylpropanoic acid moiety is a classic pharmacophore for NSAIDs, which act by inhibiting COX enzymes.[2] These enzymes are key intermediates in the biosynthesis of prostaglandins from arachidonic acid, and their inhibition reduces inflammation, pain, and fever.[2] We postulate that this compound will exhibit inhibitory activity against COX-1 and/or COX-2.

-

Secondary Hypotheses:

-

Antimicrobial Activity: Various propionic acid derivatives have demonstrated potent antibacterial and antifungal properties.[4][7] Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance antimicrobial potency.[8]

-

Anticancer Activity: The arylpropanoic acid class has also been associated with anticancer effects, which may be linked to COX-2 inhibition in tumor microenvironments or other off-target effects.[2]

-

-

Toxicology Considerations: Halogenated aromatic compounds can sometimes exert toxicity through mechanisms involving the aryl hydrocarbon (Ah) receptor.[9][10] However, recent machine learning models suggest that halogenation does not inherently increase toxicity and that the core scaffold atoms are more dominant predictors.[11] A thorough cytotoxicity assessment is therefore a mandatory component of the research plan.

A Phased Experimental Workflow

A tiered approach is essential for a cost-effective and scientifically robust evaluation of a novel compound.[12][13] This workflow progresses from broad screening to specific mechanism-of-action studies, with go/no-go decision points at the end of each phase.

Caption: Phased research workflow for evaluating the target compound.

Table 2: Panel of Proposed Assays

| Phase | Assay | Purpose | Key Metric |

| 1 | COX-1/COX-2 Inhibition Assay | Evaluate primary anti-inflammatory potential | IC₅₀ |

| 1 | Antimicrobial Susceptibility Testing | Screen for antibacterial/antifungal activity | MIC |

| 1 | NCI-60 Cancer Cell Line Screen | Broadly assess anticancer potential | GI₅₀, TGI, LC₅₀ |

| 2 | Enzyme Kinetic Studies | Determine mode of COX inhibition (e.g., competitive) | Kᵢ, Lineweaver-Burk plot |

| 2 | Prostaglandin E₂ (PGE₂) Immunoassay | Confirm cellular effect of COX inhibition | PGE₂ reduction in cells |

| 3 | Mammalian Cell Cytotoxicity Assay | Assess general toxicity in human cells | CC₅₀ |

| 3 | hERG Channel Blockade Assay | Screen for potential cardiotoxicity | IC₅₀ |

| 3 | Ames Test (Bacterial Reverse Mutation) | Evaluate mutagenic potential | Mutation frequency |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity and reproducibility.

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is foundational to testing our primary hypothesis. It quantifies the compound's ability to inhibit the peroxidase activity of cyclooxygenase.

-

Causality: The COX enzyme has two key activities: a cyclooxygenase and a peroxidase function. Inhibiting either disrupts the pathway. This fluorometric assay uses a probe that becomes fluorescent upon oxidation by the peroxidase component, providing a robust and sensitive readout of enzyme activity. A decrease in fluorescence in the presence of the test compound indicates inhibition.

-

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a stock solution of the test compound (10 mM in DMSO) and create a serial dilution series (e.g., 100 µM to 1 nM).

-

Prepare solutions of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP).

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the diluted test compound or vehicle control (DMSO) to appropriate wells.

-

Add 20 µL of Heme to all wells.

-

Add 10 µL of either COX-1 or COX-2 enzyme solution to the respective wells. Include a "no enzyme" control.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid solution.

-

Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-15 minutes.

-

-

Controls:

-

Positive Control: A known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Negative Control: Vehicle (DMSO) only.

-

No Enzyme Control: To measure background fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence curve).

-

Normalize the rates to the negative control (100% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

-

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound required to inhibit the visible growth of a microorganism, providing a quantitative measure of its antimicrobial potency.[12]

-

Causality: The broth microdilution method exposes a standardized inoculum of bacteria to a range of compound concentrations. Bacterial growth is assessed by measuring turbidity. The MIC is the lowest concentration where no turbidity is observed, indicating bacteriostatic or bactericidal activity.

-

Methodology:

-

Preparation:

-

Prepare a 2x concentrated stock of appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a serial 2-fold dilution of the test compound in a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of 5 x 10⁵ CFU/mL).

-

-

Assay Procedure:

-

Inoculate each well of the 96-well plate containing the compound dilutions with the microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Controls:

-

Positive Growth Control: Wells with only medium and inoculum.

-

Negative/Sterility Control: Wells with medium only.

-

Positive Drug Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

-

Data Analysis:

-

Determine the MIC by visual inspection for the lowest concentration well with no visible turbidity.

-

Optionally, a viability indicator like Resazurin can be added to aid in colorimetric determination.

-

-

Protocol: Mammalian Cell Cytotoxicity Assay (MTT-based)

This assay is a crucial first step in safety profiling, assessing the compound's effect on the viability and metabolic activity of human cells.[13][14]

-

Causality: The MTT assay is a colorimetric test based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in the purple color indicates a cytotoxic or cytostatic effect.

-

Methodology:

-

Cell Culture:

-

Seed human cells (e.g., HEK293 for general toxicity, HepG2 for potential hepatotoxicity) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the compound dilutions.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Controls:

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

Negative Control: Vehicle (DMSO) treated cells, representing 100% viability.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the negative control.

-

Plot the percent viability versus the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

-

-

Mechanism of Action Elucidation: The COX Pathway

Should Phase 1 screening confirm potent anti-inflammatory activity, the next logical step is to validate its mechanism through the COX pathway.

Caption: The Cyclooxygenase (COX) signaling pathway and the proposed point of inhibition.

To confirm this mechanism, a cellular assay measuring the downstream product, Prostaglandin E₂ (PGE₂), is essential. A human cell line (e.g., A549 lung carcinoma cells) can be stimulated with interleukin-1β (IL-1β) to induce COX-2 expression and PGE₂ production. The addition of this compound should result in a dose-dependent decrease in PGE₂ levels, which can be quantified using a commercial ELISA kit. This provides a crucial link between enzymatic inhibition and a cellular physiological response.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of this compound. The proposed workflow, rooted in the analysis of its chemical structure, prioritizes the investigation of its most probable biological activity as a COX-inhibiting anti-inflammatory agent, while also creating avenues to explore its potential as an antimicrobial or anticancer compound. Each experimental protocol is designed to be robust and self-validating, ensuring high-quality, reproducible data.

Positive outcomes from this research plan—specifically, high potency in a primary assay (IC₅₀ < 1 µM), selectivity for COX-2 over COX-1, and a favorable safety window (CC₅₀/IC₅₀ > 100)—would establish this compound as a strong lead candidate. Subsequent steps would involve medicinal chemistry efforts for lead optimization, detailed pharmacokinetic (ADME) profiling, and eventual progression into in vivo models of inflammation, infection, or oncology to validate its therapeutic efficacy.

References

- (Reference placeholder for any future public

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Research J. Pharm. and Tech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1KXr5qMBRiVMVtTRuJ8r1RvPyYEqQvLcSir_7duodRxVrUibEIudoWYAOlgwTDu7l0QAc5TQNKhZwHdbVNT2FamXOy5LaQ2PqNtgWM5ZqzdL4sJd_lqkIz-vFj8THbimhWBKnVlAPG51Ypr5YxCrWttCqfsBr66ykXWtPlmWmqU-v6TjpW_priIDDhoYhQO8PU68af3AFo0QuMF8fW77D5MdH3sk0vXGkXbj-nzWW6_7ETOCKLr6Ejw==]

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [https://vertexaisearch.cloud.google.

- Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. (2024). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDYiOgm6eq9iAzM8XZo1WaG3VPOWl1A6pyoXHfm8nvtW_rWlnEjFGwx6mD2AJkKFAKaiP9EoLQkvd_c-Rqufl-JeSLkcppTPWQv56lYEMdi1TWLrR880_Dd2fXpLyPd-S4aKYeJ1hZVgeCXFqB]

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxrQDcawe0WZaXqhvlZV4L7rcBhICEEyrZ9xnZAIQcIRllogQOQ9PGwSojygUZrEIj_6uwagFCzzKBfZWFbcBU_mBLekN52cMiamehRJGxqVFabZ2OTKtas_lyUX5tIEUAXz0IDXLUKCYu_-Fq]

- Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2020). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR9GU3M7ug_-GUyKV2-VwZgFidfigO32Y8CMQM_gs_DAbqV2qEiEtXFPh7jQrAep_OLSYhcyEB3qF5NVdI8KylYuoPWFSSohV9iQR59EojVieSSkdaQWVypSmreBuYeNPc3Yuj]

- Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0sB9eQT7WrKf9e-Rql_YbOM-9hQMIL8g8UdSagEyVE6GVmIBSVcTWUd2Ndg2xCYqfNxLGiSsCcmcpaiNI6uEodZkX2jc6HxJYh6xj_iJEy74avJpk_B964-lMUkIgVPGkNgEF]

- Mechanism of action of toxic halogenated aromatics. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECrMVuJMq7BCue7QRyDz1pJ0vZv6xaaaVUnG3wInWYRb6wA_zQ1P41KjDcTqzqMkOpKKZavvhXOiE2VHjOt0VoDi1hGKq_2DA3mtvk3VL7onDwx6fSPna4FRgYnTIDtKbnk3DtW_czXAwswK4=]

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJYGU-01kSbsWuwnqPpecdx1HeTAZVf1NCcw8_cLS_sMAXo_OT0aVwFbHi9Jqc-rS23jo2Z5fEQBjvzT4R8yeroBU0_RImT1kkquJ4vQSuJcNdIU4crV1kf31fh4eMD2Dk6kc3hzEBI8F4CQs=]

- This compound | C10H11BrO2 | CID 53403897. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKexpL2oh79wKFisvG3A4nTnVGGQEofSLZJU2YTUF3MD_WAT6HkRA43ggvnAxs_RSBpPQW-18sUyYyFISZJmqiyMC_XBWy_HxmZh5kqh5Sx9U5_2svDCDSDyqaccKvj_Rm_Z2EA7rM-dgxQLD6]

- Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVlVX7RKDatmybRKVFmkjt-d7h8Z75RTFJdJRV5rM1JO5npaGy67tJUDx-suIP9Ju2PkI1HlEmIbpw3e5SYDlnBNDgJfwEKWcxbFKO2uyOO7eDBM0zSgWH7DhVX_lYfg==]

- A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdwWBurUSkI4hVqMebrzOOqqhrFNBTGKqK4Oe3Ol9wurSIiFjSR1mftfw6505wsyXp-9bs75_Ydsttjpilooo4ClgGy-xtZfv0SWIgTVyXuolrvgaJWoaH9JYg-R0lnruGNsjFVZ6lC2Br7owpVlMaiDhYWMtjqfA_kBzS0FtAXlf2RPdifuvKBJLC6DTZ0rLLG0nkyqJDFPC31nJxkh4HdMe0joruYEsdRTiQEoiSIUKml875r3H8yscKNz0=]

- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrcVa49wyVWHFUtslIGg1DIt2mVvPtl9YyNa_NMU_DzqNoMea-pPW31gGINiES2I9NVMsBw12fNqr6zm74u07J3oaaJ-lfZHE5IWqj0iLFqe2SAKqe7K6__E9NXy3f1LHNr0Q1]

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6cDmcaM3lR_CBtzE57qVzQxE4Uy9bUiuRGOCkdGcdmo1yKYfGkZ8fsChlZbbWti_NL0x_i3SBz7__jsPwcCwo6Gr0qmxq1otVKsFxkxAbvgX5ODRnb4EwC0tH3GfRn8fPoBI=]

- Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTJ6awgknyPyOczTVQ84FisAqJ52hkcjpsDwukC3OJKZghnplNDomL0X0xB0O1qfQ3qsCgxYyE7GB-J3nAttzlYlyFavNuBg_-IMsmrpTDBqcbE4wAf9QSYO2oFnNZH68ZA4aWu_BX8k3A6t2ODunr_mxqukwI1UWFEuR0PA31YXpNMbkIySdJNDNncwZlQRNmk-oXYxYHS18=]

- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE10fpbRQvqFwNC7UYHKFqP2Ap-vyC6MnlDzgPAa06gpd_FsHbXlpcKA5prAxdro7I0GxjrYo0ABJ4Wj1fvdbHEH6HHYm48ubs0NjnnP37fBW0cLykLDvXI3H3kilvvf85KKo0iyrykmgBmV2KiMuBF7WBPsA==]

- Mechanism of Action of Toxic Halogenated Aromatics. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM74XuCZbKbY-aiuFQwAOOIphX7vwmvvYMGaiTTO5mq7iKL6TE5nbp_yZSQkIuCB0G06SguoHAWRPAP25Ie_UvE5Po2dsrNGsYLl15Mxu4z4QwW8SpITHGUBMtjFjRfl6cIC0=]

- (PDF) Halogenated Aromatic Compounds. (2024). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkl5ra8s8IbBX2K_31MMZ8U5BoF7l8AESjAwSjokZJwz6HBVllSjSclY7qp2daNmZlqOlwhMwtTaIoanZha54UHGXFNV21uiQCJXfSp19E3S0s7lcBhP3si-pl-J7_eMmJX_V4J0MsweVUajqFsKVTYGDazLcKedBca4kSdNbg2h7dUPZWfLIJ0hP4BQ==]

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2024). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnfm_td1JYAB-gtZsfsfscvsbIP_tfePv0hU0SujF4Lrl8Nrz39IWmn6c_GqtJol2iS6-nw7OfNa5bs2NmxZ4T2pLXEFPtGW0vviaR5V45wp4zrYM2Z7BtVAmVLCvf-eSeuMC7eLZyPJLiLnVj]

- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2024). ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1vl1J0jWagV45AALsVaiP3EyYYAwNi9hQ1Q41SV2KmXlrI6-JM14IiYcfP0td6w1VO6w2NmKmSB2VN83eyWmIiszDrLTxhD9fib2PFvbJqFxpUH9Nki2BtJSWbaca84IAWElRxtkCCo25VHvw5sh-5-e6KCpNe9cQms4te2wxHvpkwhWpAAipy_g3kNFFwVxMXu6GR3pB04zdX9fQDFaJ65qrxsNV7kzc4lnGRVal4La-X8mRtyTu6JmYh2Pv1T4=]

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq4sH6E66pUW0AQB6gaOVzbKjPQXtVfy5sogppSGEMmRMavKmM01Jsi_uLnFW33BDShiwK5FLF5UaeLmIaoRLLpicV8t-n8uflNrf3fMal4GE9INI7DYTutWzG6hcLzgBaFOdl7Y1LL2jF_Iop]

Sources

- 1. This compound | C10H11BrO2 | CID 53403897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijpsr.com [ijpsr.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

3-(2-Bromo-4-methylphenyl)propanoic acid structural analogs and derivatives

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 3-(2-Bromo-4-methylphenyl)propanoic Acid Analogs and Derivatives

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the exploration of structural analogs and derivatives originating from the this compound scaffold. We will delve into rational design strategies, robust synthetic methodologies, and pertinent biological contexts, emphasizing the principles of modern medicinal chemistry.

Deconstructing the Core Scaffold: A Gateway to Chemical Diversity

The lead compound, this compound, serves as a foundational template for analog development. Its structure is characterized by three key regions, each offering distinct opportunities for modification to modulate physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).

-

The Substituted Aryl Ring: The 2-bromo-4-methylphenyl core provides a rigid scaffold. The bromine atom at the C2 position is a particularly interesting feature. It is a weak electron-withdrawing group and, more importantly, can act as a halogen bond donor, a non-covalent interaction increasingly recognized for its role in ligand-protein binding. It also serves as a synthetic handle for cross-coupling reactions. The methyl group at C4 is a small, lipophilic group that can influence binding pocket interactions and metabolic stability.

-

The Propanoic Acid Linker: The three-carbon alkyl chain provides conformational flexibility, allowing the terminal carboxylic acid to orient itself optimally within a biological target's binding site. The length and rigidity of this linker are critical parameters for optimization.

-

The Carboxylic Acid Headgroup: As a primary acidic functional group, the carboxylate can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein active site. It also contributes significantly to the compound's overall polarity and solubility.

Below is a diagram illustrating the key modifiable regions of the core scaffold.

Caption: Key regions of the core scaffold for analog design.

Rational Analog Design Strategies

A systematic approach to analog design involves iterative modifications to the three key regions of the scaffold. The goal is to develop a Structure-Activity Relationship (SAR) and a Structure-Property Relationship (SPR).

Table 1: Strategic Modifications of the Core Scaffold

| Region of Scaffold | Modification Strategy | Rationale & Potential Impact |

| Aryl Ring | Bromo Group (C2): Replace with other halogens (Cl, F, I) or pseudo-halogens (CN, CF3). | Modulate halogen bonding potential, electronics, and lipophilicity. The C-Br bond is a key vector for further diversification via cross-coupling. |

| Methyl Group (C4): Replace with H, larger alkyls (ethyl, isopropyl), or polar groups (OMe, OH). | Probe steric tolerance in the binding pocket and modulate lipophilicity and metabolic stability. | |

| Ring Isomers: Move substituents to other positions (e.g., 3-bromo-5-methyl). | Explore different spatial arrangements and vector orientations of key functional groups. | |

| Propanoic Linker | Chain Length: Shorten to acetic acid or lengthen to butanoic acid derivatives. | Optimize the distance between the aryl ring and the acidic headgroup to match binding site geometry. |

| Conformational Constraint: Introduce rigidity via double bonds (e.g., cinnamic acid derivatives) or cyclopropyl groups. | Reduce the entropic penalty of binding and potentially lock in a bioactive conformation. | |

| Alpha-Substitution: Add a methyl group at the alpha-position (e.g., ibuprofen-like scaffold). | Can increase potency (as seen in NSAIDs) and may introduce a chiral center. | |

| Carboxylic Acid | Bioisosteric Replacement: Replace with tetrazole, hydroxamic acid, or acyl sulfonamide. | Modulate acidity (pKa), improve metabolic stability, enhance cell permeability, and explore alternative binding interactions. |

| Derivatization: Convert to esters or amides. | Create prodrugs to improve oral bioavailability or serve as synthetic intermediates for further functionalization. |

Synthetic Methodologies: A Validated Approach

The synthesis of this compound and its analogs can be achieved through several reliable routes. Below is a generalized, robust workflow starting from commercially available materials.

Caption: General synthetic workflow for arylpropanoic acids.

Protocol 1: Synthesis of the Core Scaffold via Heck Coupling

This protocol describes a common and versatile method for forming the carbon-carbon bond of the propanoic acid side chain.

Materials:

-

1-bromo-2-iodo-4-methylbenzene (or similar di-halogenated precursor)

-

Acrylic acid or an acrylate ester (e.g., ethyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

Step-by-Step Procedure:

-

Reaction Setup: To a dry, inert-atmosphere flask, add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.10 eq).

-

Solvent and Reagents: Add the anhydrous solvent, followed by the base (2.0-3.0 eq) and the acrylate (1.2-1.5 eq).

-

Heating: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting cinnamate ester intermediate by column chromatography on silica gel.

-

Reduction: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol, methanol). Add a hydrogenation catalyst (e.g., 10% Pd/C). Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) until the double bond is saturated.

-

Hydrolysis (if starting with an ester): If an acrylate ester was used, hydrolyze the ester to the carboxylic acid using a base like NaOH or LiOH in a mixture of THF/water, followed by acidic workup.

-

Final Purification: Purify the final this compound by recrystallization or column chromatography.

Biological Context and Potential Applications

Arylpropanoic acids are a privileged scaffold in medicinal chemistry. The most prominent examples are the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen and naproxen.

Primary Target: Cyclooxygenase (COX) Enzymes

Many arylpropanoic acids are inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety is critical for activity, as it typically coordinates with a conserved arginine residue (Arg120 in COX-1) in the active site.

Solubility Profile of 3-(2-Bromo-4-methylphenyl)propanoic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug molecule from the laboratory to a life-saving therapeutic, its solubility profile stands as a critical determinant of its ultimate success. The ability of an active pharmaceutical ingredient (API) to dissolve in a solvent system governs its bioavailability, manufacturability, and the design of its final dosage form.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility in various solvents is not merely a data point but a foundational piece of knowledge that informs crucial decisions throughout the development pipeline.[2][3] Poor aqueous solubility, a common challenge for many new chemical entities, can lead to insufficient drug exposure and therapeutic efficacy.[4] Conversely, understanding solubility in organic solvents is paramount for processes such as synthesis, purification, crystallization, and the formulation of amorphous solid dispersions.[5]

This in-depth technical guide focuses on the solubility profile of 3-(2-Bromo-4-methylphenyl)propanoic acid, a compound of interest in medicinal chemistry. In the absence of extensive empirical data in the public domain, this guide will provide a framework for understanding its expected solubility behavior based on its physicochemical properties and data from structurally analogous compounds. Furthermore, it will furnish a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate the precise data needed for their specific applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in predicting and interpreting its solubility. These properties, detailed in Table 1, provide insights into the intermolecular forces at play and how the molecule is likely to interact with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [6] |

| Molecular Weight | 243.10 g/mol | [6] |

| Predicted pKa | 4.7 ± 0.1 | [6] |

| Predicted XLogP3 | 2.7 | [6] |

| Polar Surface Area | 37.3 Ų | [6] |

The presence of a carboxylic acid group (pKa ≈ 4.7) indicates that the solubility of this compound will be highly dependent on the pH of aqueous solutions.[7] At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.[8] The predicted octanol-water partition coefficient (XLogP3) of 2.7 suggests a moderate lipophilicity, indicating that while it will have some aqueous solubility, it is also likely to be soluble in a range of organic solvents.[9]

Anticipated Solubility Profile in Various Solvents

Table 2: Predicted and Analog-Informed Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale and Insights |

| Aqueous | Water (pH 1.2) | Low | At this pH, the carboxylic acid is protonated, reducing hydrogen bonding with water and favoring the solid state. |

| Water (pH 7.4) | Moderate to High | Above the pKa, the compound will be in its ionized (carboxylate) form, which is significantly more water-soluble.[7] | |

| Polar Aprotic | Acetone | High | The polar nature of acetone can interact with the carboxylic acid group, while its organic character can solvate the phenyl ring. |

| Acetonitrile | Moderate | Acetonitrile is a polar solvent capable of dissolving the compound, though perhaps less effectively than more polar or hydrogen-bond accepting solvents. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |

| Polar Protic | Ethanol | High | Ethanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the carboxylic acid. The ethyl group can interact with the lipophilic portions of the molecule. |

| Methanol | High | Similar to ethanol, methanol's polarity and hydrogen bonding capabilities make it a good solvent for this compound. | |

| Nonpolar | Toluene | Low to Moderate | The aromatic nature of toluene will have favorable interactions with the phenyl ring of the solute, but it is a poor solvent for the polar carboxylic acid group. |

| Hexane | Very Low | As a nonpolar aliphatic solvent, hexane will not effectively solvate the polar carboxylic acid group, leading to poor solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted and recommended approach for determining equilibrium solubility.[11][12]

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[13]

-

Add a precise volume of the desired solvent (e.g., purified water, pH buffers, organic solvents) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but the exact time should be determined by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[14]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a controlled temperature or filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent and does not adsorb the compound.[15]

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the sample as necessary with the appropriate mobile phase for the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16][17] A calibration curve should be prepared using standards of known concentrations.

-

-

Data Interpretation:

-

Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or µg/mL.

-